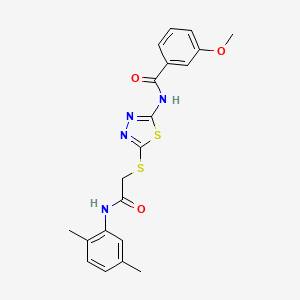

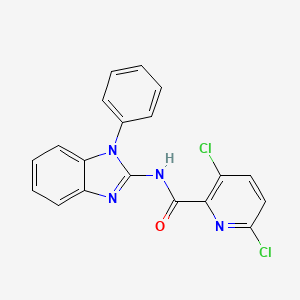

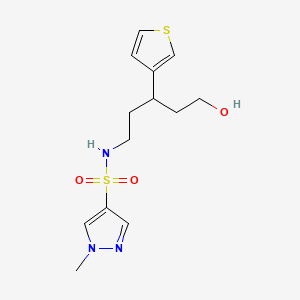

![molecular formula C12H12N4O4 B2999079 1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-80-9](/img/structure/B2999079.png)

1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as RO-20-1724, is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase type 4 (PDE4). It has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).

Scientific Research Applications

Synthetic Approaches and Biological Significance of Oxazolone Moieties

Oxazolone compounds, related in structure to the chemical , are synthesized through various routes and exhibit a wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, and antidiabetic effects, among others. This broad spectrum of activities highlights the potential of oxazolone derivatives in the development of new therapeutic agents [Neelottama Kushwaha & S. Kushwaha, 2021].

Antioxidant Properties of Related Compounds

Research into aminoethylcysteine ketimine decarboxylated dimer, a compound similar in complexity, has shown significant antioxidant properties. It interacts with reactive oxygen and nitrogen species, suggesting potential therapeutic applications in protecting against oxidative stress-related diseases [A. Macone et al., 2011].

Tautomerism of Nucleic Acid Bases

Studies on the tautomeric equilibria of purine and pyrimidine bases offer insights into the molecular interactions that could influence the stability and biological activity of purine derivatives. This research has implications for understanding the molecular basis of mutations and the design of nucleic acid-based drugs [W. Person et al., 1989].

Functional Chemical Groups in CNS Drug Synthesis

Explorations into functional chemical groups capable of CNS activity have identified heterocycles, including purine and pyrimidine derivatives, as potential leads for developing new CNS drugs. This highlights the therapeutic potential of such compounds in treating CNS disorders [S. Saganuwan, 2017].

Applications in Asymmetric Catalysis

Oxazoline-containing ligands, which could be structurally related to the compound , have been widely used in asymmetric catalysis, demonstrating the versatility of oxazoline derivatives in synthetic chemistry. This application is crucial for the production of chiral compounds, which are important in drug development [G. Hargaden & P. Guiry, 2009].

properties

IUPAC Name |

4,7-dimethyl-2-(2-oxopropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-6(17)4-16-10(18)8-9(14(3)12(16)19)13-11-15(8)5-7(2)20-11/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFLBGPSVOPWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)

![5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2999015.png)

![2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile](/img/structure/B2999016.png)

![N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2999019.png)